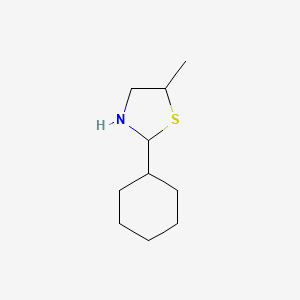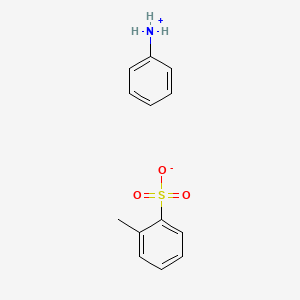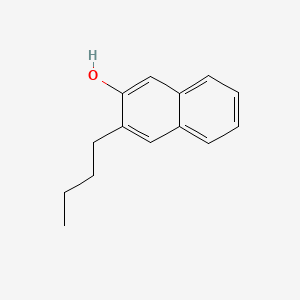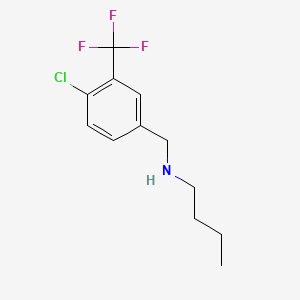
2-Cyclohexyl-5-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-5-methylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms This compound is part of the thiazolidine family, known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-5-methylthiazolidine typically involves the reaction of cyclohexylamine with 2-methylthiazolidine-4-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Green chemistry approaches, including solvent-free conditions and microwave-assisted synthesis, are also explored to improve the environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-5-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, base catalysts like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: N-alkyl or S-alkyl thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-5-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of rubber and plastics.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-5-methylthiazolidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The presence of the cyclohexyl and methyl groups enhances its binding affinity and specificity towards these molecular targets .
Comparación Con Compuestos Similares
Thiazolidine: The parent compound with a simpler structure, lacking the cyclohexyl and methyl groups.
2-Cyclohexylthiazolidine: Similar structure but without the methyl group.
5-Methylthiazolidine: Similar structure but without the cyclohexyl group.
Uniqueness: 2-Cyclohexyl-5-methylthiazolidine stands out due to the combined presence of the cyclohexyl and methyl groups, which enhance its chemical reactivity and biological activity. This unique structure allows for more diverse applications and improved efficacy in various fields compared to its simpler counterparts .
Propiedades
Número CAS |
116112-99-3 |
|---|---|
Fórmula molecular |
C10H19NS |
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
2-cyclohexyl-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H19NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h8-11H,2-7H2,1H3 |
Clave InChI |
IKDFPWIVVIOOHK-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(S1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)







